2-Butyl-3,4,5,6-tetrahydropyridine
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Overview
Description
2-Butyl-3,4,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C9H17N It belongs to the class of tetrahydropyridines, which are characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to synthesize substituted tetrahydropyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing substituted pyridines in acetone and employing various catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3,4,5,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: Various substituents can be introduced onto the tetrahydropyridine ring through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, chlorinating agents for oxidation, and nucleophilic reagents for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted tetrahydropyridine compounds .
Scientific Research Applications
2-Butyl-3,4,5,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, polymers, and dyes.
Mechanism of Action
The mechanism of action of 2-Butyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of tetrahydropyridine have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Butyl-3,4,5,6-tetrahydropyridine include:
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrahydropyridine isomers, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1462-94-8 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
6-butyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C9H17N/c1-2-3-6-9-7-4-5-8-10-9/h2-8H2,1H3 |
InChI Key |
MRDSIKWOSNLBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NCCCC1 |
Origin of Product |
United States |
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